molecular formula C16H13BrN2O2 B8666146 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline

7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline

Cat. No. B8666146
M. Wt: 345.19 g/mol
InChI Key: VFUMXMHWIFPKBZ-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

226.0 g (01.64 mol) of 4-methoxybenzyl alcohol in 0.5 l of toluene were added dropwise to a suspension of 80.0 g (2.0 mol) of sodium hydride [60% in paraffin oil] in 3.0 l of toluene between 15° C. and 20° C. The mixture was subsequently stirred at room temperature for a further 1 h. 165.9 g (1.64 mol) of 7-bromo-4-chloroquinazoline were then added in portions, and the reaction mixture was stirred for 48 h. Conventional work-up gave 194.8 g of 7-bromo-4-(4-methoxybenzyloxy)quinazoline as solid.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
165.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[H-].[Na+].[Br:13][C:14]1[CH:23]=[C:22]2[C:17]([C:18](Cl)=[N:19][CH:20]=[N:21]2)=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[Br:13][C:14]1[CH:23]=[C:22]2[C:17]([C:18]([O:8][CH2:7][C:6]3[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)=[N:19][CH:20]=[N:21]2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
226 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
80 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
165.9 g
Type
reactant
Smiles
BrC1=CC=C2C(=NC=NC2=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at room temperature for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C(=NC=NC2=C1)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 194.8 g
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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